Cas no 149597-91-1 (3,3-Diphenyl-D-alanine)

3,3-Diphenyl-D-alanine is a non-natural amino acid derivative characterized by its diphenylmethyl substitution at the β-carbon. This structural modification enhances steric hindrance and chiral stability, making it valuable in peptide synthesis and medicinal chemistry. The D-configuration ensures resistance to enzymatic degradation, improving bioavailability in therapeutic applications. Its rigid, aromatic side chain facilitates interactions with hydrophobic binding pockets, making it useful in the design of enzyme inhibitors or receptor modulators. The compound is often employed as a building block in constrained peptide architectures or as a chiral auxiliary in asymmetric synthesis. High purity and consistent batch-to-batch quality are critical for reproducible research outcomes.
3,3-Diphenyl-D-alanine structure
3,3-Diphenyl-D-alanine structure
Product Name:3,3-Diphenyl-D-alanine
CAS No:149597-91-1
MF:C15H15NO2
MW:241.285104036331
MDL:MFCD01631990
CID:65150
PubChem ID:57653341
Update Time:2025-06-26

3,3-Diphenyl-D-alanine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3,3-diphenylpropanoic acid
    • 3,3-Diphenyl-D-alanine
    • (r)-Biphenylalanine
    • B-Phenyl-D-phenylalanine
    • D-3,3-Diphenylalanine
    • D-DiPhenylalanine
    • D-Phenylalanine, β-phenyl-
    • D-β-diphenylalanine
    • (R)-2-Amino-3,3-diphenylpropionic acid
    • H-D-DPH-OH
    • Diphenyl-D-alanine
    • (R)-DIPHENYLALANINE
    • RARECHEM BK PT 0196
    • H-D-(3-PHENYL)PHE-OH
    • 3-Diphenyl-D-alanine
    • D-3,3-Diphenyl-Ala-OH
    • (2R)-2-amino-3,3-diphenylpropanoic acid
    • H2JAP020MP
    • D-Phenylalanine, beta-phenyl-
    • (2R)-2-amino-3,3-diphenyl-propionic acid
    • (2R)-2-amino-3,3-diphenyl-propanoic acid
    • (2R)-2-azanyl-3,3-diphenyl-propanoic acid
    • AK111229
    • PubChem18699
    • beta-Phenyl-D-phenylalanine
    • D-PHENYLALANINE, .BETA.-PHENYL-
    • (R)-2-Amino-3,3-diphenylpropanoicacid
    • .BETA.-PHENYL-D-PHENYLALANINE
    • L-3,3-Diphenyl Alanine
    • UNII-H2JAP020MP
    • Q27447765
    • L-3,3'-Biphenylalanine
    • MFCD01631990
    • 3,3-Diphenyl-D-alanine, >=98.0% (HPLC)
    • AC-4456
    • SCHEMBL502830
    • DS-5145
    • AKOS015912122
    • EN300-6473070
    • 149597-91-1
    • CS-W010282
    • ?-phenyl-D-phenylalanine
    • DB-038085
    • MDL: MFCD01631990
    • Inchi: 1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1
    • InChI Key: PECGVEGMRUZOML-CQSZACIVSA-N
    • SMILES: OC([C@@H](C(C1C=CC=CC=1)C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 241.11000
  • Monoisotopic Mass: 241.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Color/Form: White powder
  • Density: 1.1980
  • Melting Point: No data available
  • Boiling Point: 389.2±30.0 °C at 760 mmHg
  • Flash Point: 189.2±24.6 °C
  • Refractive Index: 1.611
  • PSA: 63.32000
  • LogP: 2.93070
  • Solubility: Not determined

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3,3-Diphenyl-D-alanine Production Method

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(CAS:149597-91-1)3,3-Diphenyl-D-alanine
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Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):897.0/383.0/211.0
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Additional information on 3,3-Diphenyl-D-alanine

Introduction to 3,3-Diphenyl-D-alanine (CAS No. 149597-91-1)

3,3-Diphenyl-D-alanine, with the chemical identifier CAS No. 149597-91-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework featuring a diphenyl group attached to a D-alanine backbone, exhibits intriguing chemical and biological properties that make it a valuable candidate for various research applications.

The molecular structure of 3,3-Diphenyl-D-alanine consists of a central alanine residue where the α-amino group is replaced by a phenyl ring, and the α-carboxylic group is also substituted with another phenyl ring. This bifunctional phenyl substitution imparts distinct electronic and steric effects, influencing its reactivity and interaction with biological targets. The D-configuration of the alanine moiety further distinguishes it from its L-counterpart, often playing a critical role in peptidomimetic design and enzyme inhibition studies.

In recent years, 3,3-Diphenyl-D-alanine has been extensively studied for its potential applications in drug discovery and development. Its structural motif is particularly appealing for designing peptidomimetics—molecules that mimic the behavior of natural peptides but with enhanced stability and bioavailability. The diphenyl group enhances hydrophobic interactions, making this compound a promising scaffold for creating ligands that interact with protein targets.

One of the most compelling areas of research involving 3,3-Diphenyl-D-alanine is its role in enzyme inhibition. Specifically, it has been explored as an inhibitor for enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated its potential in modulating the activity of enzymes such as matrix metalloproteinases (MMPs), which are implicated in tumor progression and tissue degradation. The ability of 3,3-Diphenyl-D-alanine to bind to these enzymes with high specificity suggests its utility in developing targeted therapies.

Moreover, the compound's unique structural features make it an attractive building block for synthesizing more complex molecules with tailored biological activities. Researchers have leveraged its scaffold to develop novel inhibitors targeting proteases and kinases—key players in numerous disease pathways. The diphenyl substitution not only enhances binding affinity but also improves pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug efficacy.

Recent advancements in computational chemistry have further highlighted the potential of 3,3-Diphenyl-D-alanine as a lead compound. Molecular docking studies combined with quantum mechanical calculations have provided insights into its interaction mechanisms with biological targets. These computational approaches have helped refine the structure-activity relationships (SAR) of derivatives derived from CAS No. 149597-91-1, guiding experimental synthesis efforts toward more potent and selective inhibitors.

The pharmaceutical industry has also shown interest in 3,3-Diphenyl-D-alanine due to its versatility in medicinal chemistry. Its incorporation into drug candidates has led to several preclinical studies evaluating their therapeutic potential. For example, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways. Such investigations underscore the compound's broad applicability across different therapeutic domains.

In addition to its pharmacological relevance, 3,3-Diphenyl-D-alanine has found utility in materials science and nanotechnology. Its ability to form stable complexes with metal ions has been exploited in designing catalysts and sensors. The diphenyl groups facilitate coordination interactions with transition metals, enabling applications in catalytic transformations and molecular recognition systems.

The synthesis of CAS No. 149597-91-1 involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the diphenyl-substituted alanine backbone. These synthetic strategies not only ensure high yields but also allow for easy modification of the molecular framework, facilitating derivative development.

Future research directions for 3,3-Diphenyl-D-alanine include exploring its role in peptide mimetics beyond enzyme inhibition applications. There is growing interest in using this scaffold to develop molecules that interact with receptors or nucleic acids, expanding its therapeutic scope. Additionally, green chemistry approaches are being adopted to optimize synthetic routes toward sustainability, ensuring minimal environmental impact while maintaining high chemical yields.

In conclusion,3,3-Diphenyl-D-alanine (CAS No. 149597-91-1) stands as a testament to the innovative potential of specialized organic compounds in addressing complex biological challenges. Its unique structural features combined with versatile reactivity make it a cornerstone in peptidomimetic design and enzyme inhibition studies. As research progresses,this compound will continue to inspire new applications across pharmaceuticals、materials science,and beyond,underscoring its enduring significance in scientific endeavors.

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Amadis Chemical Company Limited
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Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):897.0/383.0/211.0
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